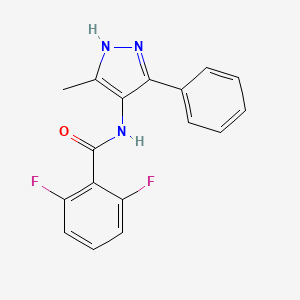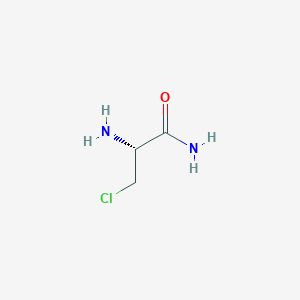
3-Chloro-L-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-L-alaninamide: is a chemical compound with the molecular formula C3H7ClN2O. It is a derivative of L-alanine, where a chlorine atom is substituted at the third position of the alanine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-L-alaninamide typically involves the chlorination of L-alanine derivatives. One common method is the reaction of L-serine with thionyl chloride to produce 3-chloro-L-alanine methyl ester hydrochloride, which can then be converted to this compound through further reactions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar chlorination techniques. The process includes dissolving L-alanine in methanol, adding a suitable chloride catalyst for esterification, followed by ammonolysis and subsequent purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-L-alaninamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: It can participate in redox reactions under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to produce corresponding acids and amines.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation: Often carried out using oxidizing agents like potassium permanganate.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution: Produces various substituted alanine derivatives.
Oxidation: Yields oxidized products such as carboxylic acids.
Reduction: Results in reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chloro-L-alaninamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in organic synthesis .
Biology: In biological research, it is used to study enzyme-substrate interactions and protein modifications. Its derivatives are often employed in the development of enzyme inhibitors .
Medicine: It is also explored for its antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various functional materials .
Wirkmechanismus
The mechanism of action of 3-Chloro-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
L-Alaninamide: A non-chlorinated analog of 3-Chloro-L-alaninamide.
3-Chloro-D-alaninamide: The D-enantiomer of this compound.
3-Chloro-L-alanine: The parent amino acid without the amide group
Uniqueness: this compound is unique due to the presence of both the chlorine atom and the amide group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
820253-30-3 |
|---|---|
Molekularformel |
C3H7ClN2O |
Molekulargewicht |
122.55 g/mol |
IUPAC-Name |
(2R)-2-amino-3-chloropropanamide |
InChI |
InChI=1S/C3H7ClN2O/c4-1-2(5)3(6)7/h2H,1,5H2,(H2,6,7)/t2-/m0/s1 |
InChI-Schlüssel |
OAKKOPWDFHAUSX-REOHCLBHSA-N |
Isomerische SMILES |
C([C@@H](C(=O)N)N)Cl |
Kanonische SMILES |
C(C(C(=O)N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


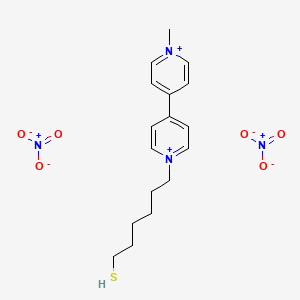
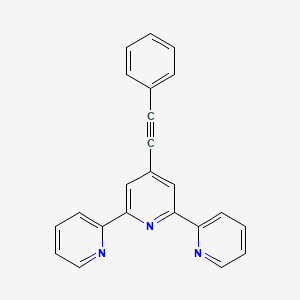
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)-](/img/structure/B14207884.png)
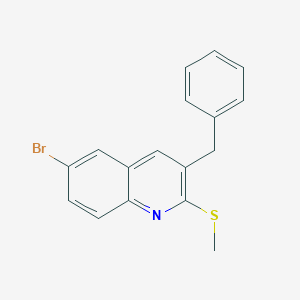
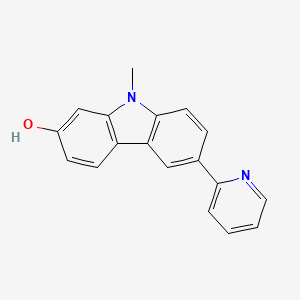
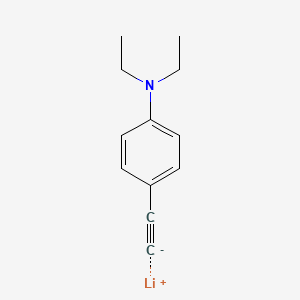
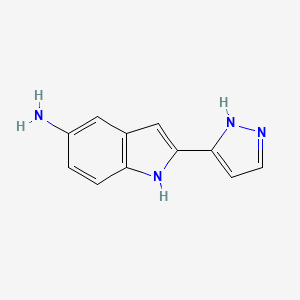
![5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one](/img/structure/B14207906.png)
![4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane](/img/structure/B14207909.png)
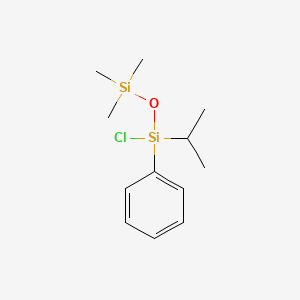
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl-](/img/structure/B14207917.png)
methanone](/img/structure/B14207920.png)
